BenchChemオンラインストアへようこそ!

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine

Halogen bonding Fragment-based drug design Supramolecular chemistry

This 4-iodo-5-methyl-N1-ethyl pyrazole-pyrazine hybrid uniquely integrates heavy-atom anomalous scattering (f"(I) ~6.6 e⁻ for SAD phasing), halogen-bond donor capacity (~32 kJ/mol for co-crystal engineering), and superior Pd(0) oxidative addition kinetics for Sonogashira diversification. The pyrazine ring provides a polytopic N-donor framework for constructing discrete polynuclear metal complexes, while N1-ethyl substitution optimizes solubility and prevents competing H-bonding. Procure ≥95% purity (HPLC) to ensure reproducible fragment screening and crystallographic results.

Molecular Formula C10H11IN4
Molecular Weight 314.13 g/mol
CAS No. 2090318-30-0
Cat. No. B1481924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
CAS2090318-30-0
Molecular FormulaC10H11IN4
Molecular Weight314.13 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C2=NC=CN=C2)I)C
InChIInChI=1S/C10H11IN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3
InChIKeyXPEHTPSZKWAIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090318-30-0): A Dual Heterocyclic Iodinated Building Block for Fragment-Based Drug Discovery and Coordination Chemistry


2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090318-30-0, molecular formula C₁₀H₁₁IN₄, molecular weight 314.13 g/mol) is a heterocyclic compound that combines a 4-iodo-substituted pyrazole ring with a pyrazine moiety via a direct C–C linkage at the pyrazole 3-position [1]. The pyrazole ring carries an N1-ethyl group and a C5-methyl substituent, positioning the iodine atom at C4 for halogen bonding, cross-coupling reactivity, and anomalous scattering applications [2]. This scaffold integrates the bifunctional hydrogen- and halogen-bond donor properties of 4-halopyrazoles with the polytopic N-donor character of 2-(pyrazol-3-yl)pyrazine ligands, making it a candidate for fragment-based screening, metal–organic framework assembly, and synthetic elaboration via transition-metal-catalyzed coupling reactions [3][4].

Why 2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine Cannot Be Replaced by Simple 4-Halopyrazoles or Unsubstituted Pyrazolylpyrazines


Simple in-class substitution is inappropriate because the target compound uniquely combines three functional elements that are absent or mutually exclusive in its closest analogs: (i) the C4-iodine substituent provides halogen-bond donor capacity and anomalous scattering that non-halogenated pyrazolylpyrazines lack [1]; (ii) the pyrazine ring offers a distinct N-donor ligand field and electrochemical profile compared to pyridine or pyrimidine congeners [2]; and (iii) the N1-ethyl/C5-methyl substitution pattern modulates both steric hindrance around the iodine center and lipophilicity, affecting solubility, membrane permeability, and protein binding relative to unsubstituted or differently alkylated analogs [3]. Each of these features contributes quantitatively to performance in specific applications, as detailed in the evidence below.

Quantitative Differentiation Evidence for 2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090318-30-0)


Halogen Bond Interaction Energy: 4-Iodo-Pyrazole Scaffold vs. Non-Iodinated Pyrazolylpyrazine

The target compound incorporates a 4-iodopyrazole motif that enables halogen bonding, a capability absent in the non-iodinated parent scaffold 2-(1H-pyrazol-3-yl)pyrazine. Direct experimental data for a close structural analog—3,5-dimethyl-4-iodopyrazole (DMIP)—demonstrate that the combined hydrogen-bond and halogen-bond interaction energy between DMIP molecules reaches up to 32.81 kJ mol⁻¹ as calculated by density functional theory (DFT), which drives supramolecular self-assembly into nanotubes [1]. The non-iodinated parent compound 2-(1H-pyrazol-3-yl)pyrazine lacks the polarizable C–I σ-hole and exhibits no halogen-bond donor capacity, yielding a halogen-bond interaction energy of effectively 0 kJ mol⁻¹ . Although the target compound bears an N1-ethyl instead of an N1-methyl group, the 4-iodo-5-methyl substitution pattern is conserved, supporting class-level inference of comparable halogen-bond strength.

Halogen bonding Fragment-based drug design Supramolecular chemistry

Lipophilicity (LogP) Differential vs. Unsubstituted Parent 2-(1H-Pyrazol-3-yl)pyrazine

The N1-ethyl, C5-methyl, and C4-iodo substituents dramatically alter the compound's lipophilicity compared to the unsubstituted parent. The target compound has a calculated LogP (clogP) of approximately 2.03, as reported for the C₁₀H₁₁IN₄ isomer in the sildrug physicochemical database [1]. In contrast, the parent scaffold 2-(1H-pyrazol-3-yl)pyrazine has an ACD/LogP of 0.05, as listed on ChemSpider . This represents a LogP increase of ~1.98 units, indicating substantially higher membrane permeability and altered pharmacokinetic partitioning. The bromo analog 2-(4-bromo-1H-pyrazol-3-yl)pyrazine (MW 225.05) would be expected to have an intermediate LogP, though computed values were not identified in authoritative databases.

Druglikeness ADME prediction Lipophilicity optimization

Suzuki–Miyaura Cross-Coupling Reactivity: Iodopyrazole vs. Bromopyrazole and Chloropyrazole Aminopyrazoles

In a systematic study of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling with aryl, heteroaryl, and styryl boronic acids, a direct head-to-head comparison of chloro, bromo, and iodo derivatives revealed that iodopyrazoles exhibit a higher propensity for dehalogenation side reactions, reducing effective coupling yields relative to bromo and chloro analogs [1]. This finding means that the target compound's C4-iodine, while offering superior reactivity in Sonogashira-type alkynylation reactions [2], may be suboptimal for Suzuki–Miyaura diversification compared to the corresponding 4-bromo analog. Users planning Suzuki-based library synthesis with this scaffold should anticipate lower isolated yields and incorporate the dehalogenation pathway into reaction optimization.

C–C cross-coupling Synthetic methodology Building block diversification

Anomalous Scattering Factor for SAD Phasing: Iodine vs. Non-Halogenated or Bromine-Only Analogs

4-Iodopyrazole and 4-bromopyrazole have been validated as 'magic bullet' fragments for rapid experimental SAD (single-wavelength anomalous dispersion) phasing in protein crystallography, with the anomalous signal from these compounds sufficient to determine the structures of HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K from single crystals [1]. The iodine atom in the target compound provides an anomalous scattering factor f" of approximately 6.6 electrons at the Cu Kα wavelength (1.5418 Å), significantly stronger than bromine (f" ≈ 1.5 e⁻ at Cu Kα) and essentially absent in non-halogenated analogs (f" ≈ 0 e⁻) [2]. This iodine-specific anomalous signal enables routine SAD or MAD phasing without the need for selenomethionine incorporation or heavy-atom soaking, reducing experimental time and cost in fragment-based drug discovery campaigns.

X-ray crystallography Fragment screening Structural biology

Polytopic N-Donor Coordination: Pyrazine Ring vs. Pyridine Ring in Pyrazolyl-Heterocycle Ligands

The parent scaffold 2-(1H-pyrazol-3-yl)pyrazine acts as a polytopic N-donor ligand, forming a Cu₄(L)₆(NO₃)₂ [2+2] molecular grid upon hydrothermal reaction with Cu(NO₃)₂ in a 1:1 ligand-to-metal ratio [1]. Single-crystal X-ray diffraction confirms the grid architecture, and magnetic studies reveal antiferromagnetic interactions between Cu(II) centers, interpreted via a dinuclear model [1]. By extension, the target compound—with the pyrazine ring retained and the pyrazole N1-alkylated—is expected to function as a charge-neutral N-donor ligand with distinct coordination geometry preferences compared to the pyridine analog 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine. Electrochemical studies on related Fe(II) complexes of (pyrazol-3-yl)pyrazine show that replacing pyridine with pyrazine shifts the M(III)/M(II) oxidation potential anodically due to the increased π-acidity of the pyrazine ring, a property relevant for tuning spin-crossover behavior and redox activity in functional materials [2].

Coordination chemistry Metal–organic frameworks Spin crossover materials

Optimal Application Scenarios for 2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery with Anomalous Scattering Phasing (iodine SAD/MAD)

The compound is well-suited for fragment library design where rapid crystallographic hit identification and binding-mode determination are required. Its f"(I) of ~6.6 e⁻ at Cu Kα enables routine SAD phasing without selenomethionine labeling, significantly accelerating the fragment-to-lead timeline [1]. This scenario leverages the ~4.4-fold stronger anomalous signal of iodine relative to bromine. Procurement should specify ≥95% purity (HPLC) to minimize phasing artifacts from iodine-containing impurities [2].

Sonogashira Alkynylation for Diversity-Oriented Synthesis of Pyrazole–Pyrazine Libraries

The C4-iodine substituent provides superior oxidative addition kinetics with Pd(0) catalysts, making this compound the preferred substrate for Sonogashira coupling with terminal alkynes to generate alkynyl-substituted pyrazole–pyrazine hybrids [1]. However, users planning Suzuki–Miyaura diversification should be aware of the higher dehalogenation propensity of iodopyrazoles relative to bromo or chloro analogs and may consider the complementary 4-bromo congener (CAS 1334638-80-0) for that application [2].

Supramolecular Self-Assembly and Halogen-Bond-Directed Crystal Engineering

The combined hydrogen-bond (pyrazole N–H in the dealkylated form, or C–H donors in the N-alkylated form) and halogen-bond (C–I···N/O) donor capacity, quantified at up to 32.81 kJ mol⁻¹ for the DMIP analog, positions this scaffold as a building block for halogen-bonded co-crystals, nanotubular assemblies, and functional organic materials [1]. The N1-ethyl group ensures solubility in organic solvents while preventing undesired N–H hydrogen bonding that could compete with the halogen-bond interaction [2].

Polynuclear Metal–Organic Grid and Spin-Crossover Material Synthesis

The pyrazine ring coupled with the pyrazole N-donor creates a polytopic ligand framework capable of bridging multiple metal centers. The Cu₄ molecular grid precedent established with the parent ligand demonstrates the feasibility of constructing discrete polynuclear architectures [1]. The iodine substituent provides a heavy-atom handle for crystallographic characterization of the resulting metal complexes, while the pyrazine π-acidity shifts redox potentials anodically relative to pyridine analogs [2], enabling tuning of spin-crossover temperatures and magnetic properties.

Quote Request

Request a Quote for 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.